molecular formula C15H11NO2 B13099192 4-Cyanomethyl-3-hydroxybenzophenone

4-Cyanomethyl-3-hydroxybenzophenone

Cat. No.: B13099192
M. Wt: 237.25 g/mol
InChI Key: NKVVDIJQTMJVMW-UHFFFAOYSA-N
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Description

4-Cyanomethyl-3-hydroxybenzophenone is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzophenone, characterized by the presence of a cyanomethyl group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanomethyl-3-hydroxybenzophenone typically involves the reaction of 4-hydroxybenzophenone with cyanomethyl reagents. One common method is the Friedel-Crafts acylation reaction, where 4-hydroxybenzophenone reacts with cyanomethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, along with efficient separation and purification techniques, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Cyanomethyl-3-hydroxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Cyanomethyl-3-hydroxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and UV-absorbing materials

Mechanism of Action

The mechanism of action of 4-Cyanomethyl-3-hydroxybenzophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyanomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanomethyl-3-hydroxybenzophenone is unique due to the presence of both the hydroxyl and cyanomethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(4-benzoyl-2-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C15H11NO2/c16-9-8-11-6-7-13(10-14(11)17)15(18)12-4-2-1-3-5-12/h1-7,10,17H,8H2

InChI Key

NKVVDIJQTMJVMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)CC#N)O

Origin of Product

United States

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